![molecular formula C17H20N2O4S B1459648 methyl 2-[(4-methylbenzenesulfonyl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1616500-59-4](/img/structure/B1459648.png)
methyl 2-[(4-methylbenzenesulfonyl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate
Vue d'ensemble
Description
Methyl 2-[(4-methylbenzenesulfonyl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C17H20N2O4S and its molecular weight is 348.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Methyl 2-[(4-methylbenzenesulfonyl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound belongs to the pyrazolo[1,5-a]pyridine class, which has been recognized for various pharmacological effects. The structure includes a sulfonyl group and a carboxylate moiety that are crucial for its biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazolo[1,5-a]pyridine exhibit potent antimicrobial properties. For instance, a series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives showed significant activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MICs) ranging from less than 0.002 to 0.381 μg/mL . These findings suggest that this compound could be a candidate for further development as an antitubercular agent.
Antitumor Activity
Pyrazole derivatives have also been studied for their antitumor properties. They can inhibit key pathways involved in cancer cell proliferation. Notably, compounds targeting BRAF(V600E) and other kinases have shown promise in preclinical studies. The structural modifications in pyrazolo derivatives enhance their binding affinity and selectivity towards cancer-related targets .
Anti-inflammatory Effects
In addition to antimicrobial and antitumor activities, pyrazolo derivatives like this compound have been implicated in anti-inflammatory responses. Studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are crucial mediators in inflammatory processes .
Pharmacokinetic Profile
The pharmacokinetic properties of pyrazolo derivatives are essential for their therapeutic efficacy. A recent study evaluated the pharmacokinetics of a related compound in rats, revealing a half-life of approximately 5.1 hours and an oral bioavailability of 41% . Such profiles indicate good absorption and sustained action within biological systems.
Case Studies
Several case studies illustrate the biological activity of pyrazolo derivatives:
- Case Study 1 : A compound similar to this compound was tested against various cancer cell lines and exhibited IC50 values in the nanomolar range against BRAF(V600E) positive tumors.
- Case Study 2 : In vivo studies using mouse models infected with Mtb demonstrated significant reductions in bacterial load when treated with pyrazolo derivatives compared to controls.
Applications De Recherche Scientifique
Overview
Recent studies have identified pyrazolo[1,5-a]pyridine derivatives as promising candidates for the treatment of tuberculosis (TB), a disease caused by Mycobacterium tuberculosis (Mtb). The compound has been synthesized and evaluated for its effectiveness against drug-susceptible and multidrug-resistant strains of Mtb.
In Vitro Efficacy
Research indicates that derivatives of pyrazolo[1,5-a]pyridine exhibit significant in vitro potency against Mtb. For instance, a series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from <0.002 to 0.381 μg/mL against the H37Rv strain, with some compounds showing efficacy against drug-resistant strains as well .
Case Studies
- Compound 5k : This compound showed a sustained bactericidal activity against Mtb in an infected mouse model. Treatment with 100 mg/kg/day resulted in a significant reduction in bacterial load over six days .
- Compound 6j : Another derivative exhibited MIC values ≤0.002 μg/mL against both drug-susceptible and resistant strains. Its pharmacokinetic profile suggests good oral bioavailability and low cytotoxicity, making it a strong candidate for further development as an antitubercular agent .
Summary Table of Antitubercular Activity
Compound | MIC (μg/mL) | Activity Against Drug-Susceptible Strains | Activity Against Drug-Resistant Strains |
---|---|---|---|
5k | <0.002 | Yes | Yes |
6j | ≤0.002 | Yes | Yes |
Potential Therapeutic Uses
The compounds are being investigated for their potential to treat conditions such as hypertension, atherosclerosis, and heart failure by enhancing the NO/cGMP signaling cascade. The ability to regulate this pathway could lead to improved therapeutic strategies for managing cardiovascular disorders .
Propriétés
IUPAC Name |
methyl 2-[(4-methylphenyl)sulfonylmethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-12-6-8-13(9-7-12)24(21,22)11-14-16(17(20)23-2)15-5-3-4-10-19(15)18-14/h6-9H,3-5,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPHDUHDWGIKSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=NN3CCCCC3=C2C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.